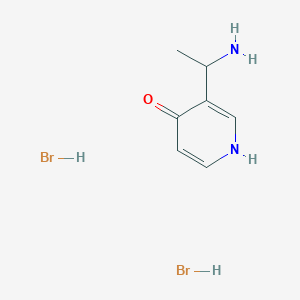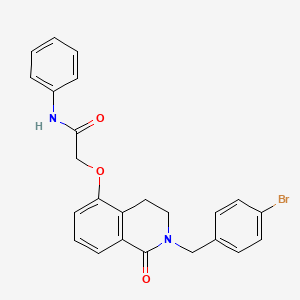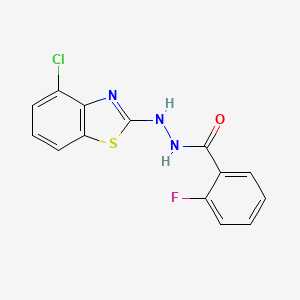![molecular formula C18H13N3O2S2 B2529709 N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863594-64-3](/img/structure/B2529709.png)
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H13N3O2S2 and its molecular weight is 367.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacokinetics and Oral Bioavailability
- Study Overview : Research on the pharmacokinetics and oral bioavailability of thiazole benzenesulfonamide beta3-adrenergic receptor agonist and its analogs was conducted in various animal models, including rats, dogs, and monkeys. The focus was on understanding the systemic clearance, oral absorption, and first-pass metabolism of these compounds (Stearns et al., 2002).
Inhibitors of Kynurenine 3-Hydroxylase
- Study Overview : N-(4-phenylthiazol-2-yl)benzenesulfonamides were evaluated as inhibitors of kynurenine 3-hydroxylase. This study detailed the synthesis, structure-activity relationship, and biochemical characterization of these compounds, revealing their high-affinity inhibitory effects in vitro and their ability to block rat and gerbil kynurenine 3-hydroxylase after oral administration (Röver et al., 1997).
Anticancer Screening and Radiosensitizing Evaluation
- Study Overview : The synthesis, in vitro anticancer screening, and radiosensitizing evaluation of some new 4-[3-(substituted)thioureido]-N-(quinoxalin-2-yl)-benzenesulfonamide derivatives were performed. These compounds demonstrated significant antitumor activity against a human liver cell line, with some showing higher activity than the reference drug doxorubicin (Ghorab et al., 2011).
Anticonvulsant Agents
- Study Overview : A study was conducted to synthesize heterocyclic compounds containing a sulfonamide thiazole moiety for potential anticonvulsant applications. Several compounds showed protection against picrotoxin-induced convulsion in evaluations (Farag et al., 2012).
Anti-P. falciparum Activity
- Study Overview : Research focused on synthesizing pyrazolopyridine-sulfonamide derivatives and assessing their activity against Plasmodium falciparum. The study found that these compounds exhibited significant in vitro activity against the chloroquine-resistant clone W2 (Silva et al., 2016).
Antimicrobial Activities
- Study Overview : The synthesis and evaluation of antimicrobial activities of certain N‐{4‐[5‐Aryl‐1‐(isonicotinoyl)pyrazol‐3‐yl]‐phenyl}‐benzenesulfonamide derivatives were conducted. These compounds were tested against various bacterial strains, showing significant antibacterial activities (Jamode et al., 2009).
Beta3 Adrenergic Receptor Agonists
- Study Overview : Research into developing orally bioavailable beta3 adrenergic receptor agonists identified pyridylethanolamine analogues with a thiazole benzenesulfonamide pharmacophore. These compounds demonstrated potent human beta3 agonist activity and selectivity (Mathvink et al., 2000).
Mechanism of Action
Target of Action
The primary target of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is the Phosphoinositide 3-Kinase (PI3K) enzyme . PI3K plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The compound’s N-heterocyclic core is directly involved in binding to the kinase through key hydrogen bond interactions .
Biochemical Pathways
By inhibiting PI3K, this compound affects the PI3K/AKT/mTOR pathway, which is involved in cell cycle progression, growth, and survival . This inhibition can lead to downstream effects such as reduced cell proliferation and increased apoptosis .
Result of Action
The inhibition of PI3K by this compound can lead to potent anti-cancer effects . For example, it has been shown to exhibit strong inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ .
Biochemical Analysis
Biochemical Properties
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has been found to interact with phosphoinositide 3-kinase (PI3K), a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . The compound’s sulfonamide functionality plays a crucial role in its inhibitory activity .
Cellular Effects
The effects of this compound on cells are largely due to its interaction with PI3K. By inhibiting this enzyme, the compound can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to PI3K, thereby inhibiting its activity . This interaction can lead to changes in gene expression and cellular functions .
Metabolic Pathways
This compound is involved in the PI3K signaling pathway . The compound interacts with this enzyme, potentially affecting metabolic flux or metabolite levels .
Properties
IUPAC Name |
N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S2/c22-25(23,15-5-2-1-3-6-15)21-14-10-8-13(9-11-14)17-20-16-7-4-12-19-18(16)24-17/h1-12,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYYXLNRNZMKJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S,5alpha)-1-Phenyl-4beta-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B2529626.png)
![Methyl 2-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate](/img/structure/B2529627.png)
![3-[(1-Phenylethyl)sulfamoyl]benzoic acid](/img/structure/B2529629.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2529631.png)

![5-bromo-2-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2529633.png)
![2-(4-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2529635.png)
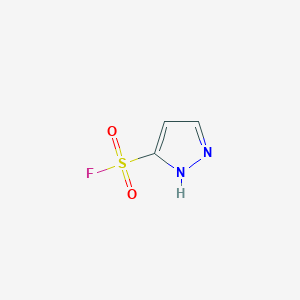
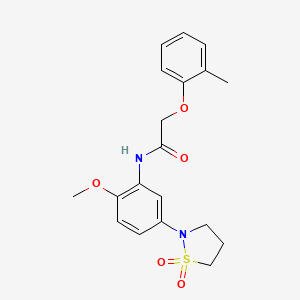
![N-(4-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2529642.png)
![2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2529643.png)
